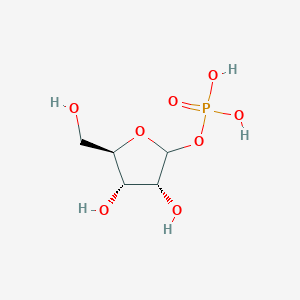
Phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide is a chemical compound that is widely used in scientific research applications. It is a highly reactive compound that has many unique properties that make it an ideal candidate for various laboratory experiments. In
作用機序
Phosphine oxide works by donating electrons to other compounds, which allows them to undergo reduction reactions. It can also act as a ligand, binding to metal ions and facilitating their reactions. In biological systems, it can act as a spin trap, reacting with free radicals and preventing them from causing damage to cells.
Biochemical and Physiological Effects:
Phosphine oxide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can help reduce oxidative stress in cells. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using phosphine oxide in laboratory experiments is its high reactivity. It can be used as a reducing agent, a ligand, or a catalyst in various chemical reactions. It is also relatively easy to synthesize and can be used in a variety of solvents. However, it is also highly reactive and can be dangerous if not handled properly. It can also be difficult to control its reactivity, which can lead to unwanted side reactions.
将来の方向性
There are many potential future directions for research involving phosphine oxide. One area of interest is the development of new synthetic methods for producing phosphine oxide. Another area of interest is the use of phosphine oxide as a fluorescent probe in biological imaging. Additionally, there is potential for using phosphine oxide in the development of new drugs for the treatment of various diseases.
Conclusion:
Phosphine oxide is a highly reactive chemical compound that has many unique properties that make it an ideal candidate for various laboratory experiments. It can be used as a reducing agent, a ligand, or a catalyst in various chemical reactions, and has potential applications in biological imaging and drug development. However, it is also highly reactive and can be dangerous if not handled properly. Further research is needed to fully understand the potential of phosphine oxide in various scientific research applications.
合成法
Phosphine oxide can be synthesized by reacting phosphine with oxygen in the presence of a catalyst. The reaction can be carried out in a variety of solvents, such as water, ethanol, or acetonitrile. The resulting product is a white crystalline solid that is highly reactive and can be used in a variety of laboratory experiments.
科学的研究の応用
Phosphine oxide is widely used in scientific research applications due to its unique properties. It is a highly reactive compound that can be used as a reducing agent, a ligand, or a catalyst in various chemical reactions. It is also used as a fluorescent probe in biological imaging and as a spin trap in EPR spectroscopy.
特性
CAS番号 |
13840-40-9 |
|---|---|
製品名 |
Phosphine oxide |
分子式 |
C14H17N5O3S |
分子量 |
47.981 g/mol |
IUPAC名 |
oxophosphane |
InChI |
InChI=1S/HOP/c1-2/h2H |
InChIキー |
AUONHKJOIZSQGR-UHFFFAOYSA-N |
SMILES |
O=P |
正規SMILES |
O=P |
その他のCAS番号 |
14452-66-5 |
同義語 |
PHOSPHINEOXIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)

![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)


![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)

![1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B227810.png)
